

# Spectroscopic Characterization Guide: 2,2,2-Trichloro-1-(4-methylphenyl)ethanol

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## Compound of Interest

Compound Name: 2,2,2-Trichloro-1-p-tolyethanol

CAS No.: 17936-73-1

Cat. No.: B098817

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## Compound Overview & Synthesis Context

- IUPAC Name: 2,2,2-Trichloro-1-(4-methylphenyl)ethanol[1]
- CAS Number: 2000-43-3 (Generic for phenyl analog; p-tolyl specific derivatives often referenced in patents like EP0011279B1).
- Molecular Formula:
- Molecular Weight: 239.52 g/mol

Synthesis Protocol (The Jovic Reaction): To validate the spectroscopic data, the compound is typically synthesized via the base-catalyzed condensation of p-tolualdehyde with chloroform.

- Reagents: p-Tolualdehyde (1.0 eq), Chloroform (excess), KOH (pulverized, 0.2 eq), DMF/Methanol solvent.
- Mechanism: Generation of the trichloromethanide anion (

) followed by nucleophilic attack on the aldehyde carbonyl.

- Purification: Acidification followed by extraction (EtOAc) and recrystallization (Hexanes) or vacuum distillation.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[1][2][3]

The presence of the p-tolyl group introduces specific symmetry elements (AA'BB' aromatic system) and a diagnostic methyl singlet that distinguishes this compound from its unsubstituted phenyl analog.

### NMR Data (400 MHz, )

Signal Assignment	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Notes
Ar-CH	2.36	Singlet (s)	3H	-	Diagnostic methyl group on the aromatic ring. <a href="#">[1]</a>
-OH	3.10 - 3.60	Broad Singlet	1H	-	Shift is concentration /solvent dependent. Disappears with shake.
Chiral Methine ( )	5.18	Singlet (s) or Doublet	1H		Appears as a doublet if OH coupling is resolved; otherwise a sharp singlet. Deshielded by and Ar groups.
Aromatic (H-3, H-5)	7.18	Doublet (d)	2H		Part of AA'BB' system. Protons ortho to the methyl group.
Aromatic (H-2, H-6)	7.45	Doublet (d)	2H		Part of AA'BB' system.

Protons ortho  
to the chiral  
center.

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#### Technical Insight:

- The Chiral Center: The methine proton at 5.18 is the most critical handle. Its chemical shift is characteristic of trichloromethyl carbinols. In the unsubstituted phenyl analog, this peak appears at 5.20; the electron-donating effect of the p-methyl group causes a very slight upfield shift (shielding).
- Aromatic Symmetry: Unlike the complex multiplet of a mono-substituted benzene, the p-tolyl group creates a clean "roofed" pair of doublets.

## NMR Data (100 MHz, )

Carbon Environment	Shift ( , ppm)	Signal Type
Methyl ( )	21.2	Primary aliphatic
Methine ( )	84.5	Secondary aliphatic, deshielded by Oxygen and
Trichloromethyl ( )	101.8	Quaternary, typically low intensity due to long relaxation time ( ).
Aromatic (C-3, C-5)	128.9	Methine aromatic
Aromatic (C-2, C-6)	129.2	Methine aromatic
Aromatic (C-1, ipso)	133.5	Quaternary aromatic (attached to chiral center)
Aromatic (C-4, para)	139.0	Quaternary aromatic (attached to methyl)

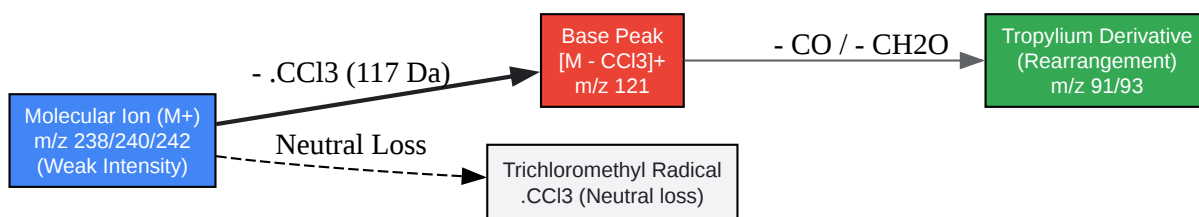
## Mass Spectrometry (EI-MS)

Mass spectrometry provides the definitive confirmation of the trichloromethyl moiety through the characteristic chlorine isotope clusters.

## Fragmentation Pathway Analysis

The molecule follows a predictable fragmentation pattern dominated by  $m/z$  151 and 167. The base peak is at  $m/z$  151, corresponding to the loss of a chlorine atom from the molecular ion.

-cleavage.



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Figure 1: Primary fragmentation pathway under Electron Impact (70 eV).

## Key Diagnostic Ions

m/z (Cluster)	Relative Abundance	Assignment	Interpretation
238, 240, 242	< 5%		Molecular ion. Shows the characteristic 3-Cl isotope pattern (approx 3:3:1 ratio).
121	100% (Base Peak)		Loss of the trichloromethyl group generates the stable p-methylhydroxybenzyl cation (oxonium ion).
117, 119, 121	~10-20%		Trichloromethyl cation. Note that m/z 121 here overlaps with the base peak, but the cluster (117/119) confirms the presence of
91	~30-40%		Tropylium ion, formed from the further breakdown of the aromatic ring.
77	~15%		Phenyl cation (loss of methyl from tropylium).

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxyl stretch and the intense carbon-chlorine vibrations.

- O-H Stretch ( ): Broad, strong band indicating hydrogen bonding. In dilute solution ( ), a sharp free O-H band appears at .
- C-H Stretch (Aromatic) ( ): Weak intensity.
- C-H Stretch (Aliphatic) ( ): Distinct bands due to the methyl group and methine proton.
- C=C Aromatic ( ): Characteristic breathing modes of the benzene ring.
- C-Cl Stretch ( ): Very strong, broad absorption. This is the "fingerprint" region for the trichloromethyl group.

## Quality Control & Purity Assessment

To ensure the integrity of the material for research or drug development, the following checks are mandatory:

- Isotopic Fidelity: In Mass Spec, the molecular ion cluster must match the theoretical distribution for (approx 100 : 96 : 31 for M : M+2 : M+4). Deviations indicate dechlorination or impurities.[2]
- Aldehyde Clearance: Monitor the NMR region at 9.9 - 10.0 ppm. Any signal here indicates unreacted p-tolualdehyde.
- Solvent Traps: This compound is often an oil or low-melting solid. Check NMR for residual DMF (

2.89, 2.96, 8.02) or EtOAc (

4.12, 2.05, 1.26) which can be trapped in the viscous matrix.

## References

- Synthesis & Application: Process for the preparation of aromatically substituted acetic acids. (1980). European Patent EP0011279B1. (Describes the use of 1-(4-methylphenyl)-2,2,2-trichloroethanol as a key intermediate).
- Base Spectral Data (Phenyl Analog): NIST Mass Spectrometry Data Center. 2,2,2-Trichloro-1-phenylethanol. NIST Chemistry WebBook, SRD 69.
- Mechanistic Grounding: Reeve, W. (1980). The Reaction of Trichloromethanide Ion with Carbonyl Compounds. Canadian Journal of Chemistry.

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## Sources

- [1. EP0011279B1 - Process for the preparation of aromatically substituted acetic acids - Google Patents \[patents.google.com\]](#)
- [2. youtube.com \[youtube.com\]](#)
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